(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
The compound is involved in asymmetric synthesis processes. For instance, acrylamides derived from pyrazole compounds have been employed in asymmetric [3+2] cycloaddition with allenoate, facilitated by D-Threonine-L-tert-leucine-based bifunctional phosphines. This results in regiospecific [3+2]-annulation products with moderate enantioselectivities (Han et al., 2011).
Molecular Structure Analysis
The compound is pivotal in molecular structure and crystallography studies. For instance, novel pyrazole derivatives, including compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide, have been synthesized and characterized through various techniques including X-ray crystallography. These studies reveal intricate details about molecular conformations and intermolecular interactions, contributing significantly to the field of crystal engineering (Kumara et al., 2018).
Antimicrobial and Antiproliferative Activities
Compounds structurally related to this compound are being studied for their biological properties. Some derivatives have shown promising results in terms of antimicrobial and antiproliferative activities, indicating potential applications in medical and pharmaceutical research (Mansour et al., 2020).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which have a broad range of applications, including antimicrobial activities. The versatility of these compounds makes them valuable in the development of new pharmaceuticals and therapeutic agents (Elmagd et al., 2017).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(2,3)22-18(13-9-26-10-14(13)21-22)20-17(23)7-5-12-4-6-15-16(8-12)25-11-24-15/h4-8H,9-11H2,1-3H3,(H,20,23)/b7-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYDPMXIXVLNQN-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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